molecular formula C22H32O2 B7909393 VitaminAacetate

VitaminAacetate

Cat. No.: B7909393
M. Wt: 328.5 g/mol
InChI Key: QGNJRVVDBSJHIZ-AAROXGBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vitamin A acetate (retinyl acetate) is a fat-soluble ester of retinol (vitamin A) and acetic acid. It is widely utilized in food fortification, pharmaceuticals, and animal feed due to its stability and bioavailability compared to free retinol . Key identifiers include:

  • Chemical Formula: C₂₂H₃₂O₂
  • CAS Numbers: 79-81-2 (all-trans form) and 127-47-9 (alternative listing) .
  • Molecular Weight: 328.49 g/mol .
  • Applications: Stabilized vitamin A source in dietary supplements, fortified foods (e.g., cookies, dairy products), and topical skincare formulations .

Vitamin A acetate is preferred for its resistance to oxidation, ensuring prolonged shelf life in processed foods .

Properties

IUPAC Name

[(2Z,4E,6Z,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12-,17-9-,18-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNJRVVDBSJHIZ-AAROXGBTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C\C(=C/C=C/C(=C\COC(=O)C)/C)\C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of vitamin A acetate involves several steps. One common method includes the condensation of 3-methyl-4-oxo-2-buten-1-base acetate with tetraethyl methylenediphosphonate under alkaline conditions to form an intermediate, C6 phosphate. This intermediate undergoes a Wittig-Horner condensation reaction with 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butene-1-aldehyde to produce vitamin A acetate .

Industrial Production Methods: Industrial production of vitamin A acetate typically involves large-scale chemical synthesis. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure safety and efficiency. The use of environmentally friendly methods and the reduction of waste are also important considerations in industrial production .

Chemical Reactions Analysis

Reaction Mechanism and Conditions

StepReactants/ConditionsCatalyst/SolventYieldTime
1β-vinylionol + triphenylphosphineH₂SO₄ in methanol/water/heptane (60–80% methanol)99.9%2–20 h
2C15 salt + C5 acetateAmmonia (2.1–2.2 eq) in waterHigh4 h
  • C15 Salt Formation : β-vinylionol reacts with triphenylphosphine in the presence of sulfuric acid at 45–55°C to form β-ionylideneethyltriphenylphosphonium salts (C15 salts). The solvent system (methanol/water/heptane) minimizes methyl sulfate byproduct formation (<5 mol%) .

  • Wittig Reaction : The C15 salt undergoes coupling with C5 acetate in aqueous media at 48–52°C, facilitated by ammonia. This step avoids halogenated solvents and achieves high space-time yields .

Degradation Pathways

Vitamin A acetate degrades under oxidative conditions, primarily via radical-mediated dimerization .

Peroxide-Initiated Degradation

  • Conditions : 90°C in octane with isopropylbenzene hydroperoxide (CHP), absence of light/oxygen .

  • Findings :

    • Depletion : Complete loss of vitamin A acetate after 18 days.

    • Products : Four dimeric isomers identified via HPLC-MS (m/z 657.4 and 597.4) .

Proposed Mechanism

  • Initiation : CHP homolysis generates free radicals.

  • H-Abstraction : Radicals abstract α-hydrogen from vitamin A acetate (preferentially at C-15 due to low steric hindrance).

  • Dimerization : Resulting radical adds to another vitamin A acetate molecule, forming resonance-stabilized dimers .

Structural Analysis of Dimers

Dimer TypeConjugated Double BondsStability
Type 14High (π-π resonance)
Type 24Moderate

Stability Under Storage Conditions

Vitamin A acetate is sensitive to light, heat, oxygen, and peroxides. Stability studies in enteral formulas reveal :

Storage ConditionTemperature (°C)Humidity (%)Vitamin Retention (18 months)
Ambient (25°C)256085–90%
Accelerated (60°C)6060<50%
Long-term (37°C)377560–70%
  • Degradation Kinetics : Follows first-order kinetics, with rate constants increasing with temperature .

  • Protective Measures : Nitrogen atmospheres and antioxidants (e.g., BHT) enhance stability .

Scientific Research Applications

Nutritional Supplements

Overview
Vitamin A acetate is widely used in dietary supplements due to its stability compared to other forms of vitamin A. It is essential for maintaining healthy vision, immune function, and skin health.

Key Applications

  • Human Nutrition : Vitamin A acetate is often included in multivitamins and specific supplements aimed at preventing vitamin A deficiency. It is particularly important in regions where dietary intake of vitamin A is low.
  • Animal Feed : It is also utilized in animal nutrition to promote growth and improve overall health in livestock and poultry.

Pharmaceutical Applications

Overview
Vitamin A acetate has been recognized for its therapeutic properties, particularly in dermatology.

Case Studies

  • Anti-Aging Treatments : Vitamin A acetate is approved by the FDA as an anti-wrinkle agent. Studies have shown that it promotes keratinocyte proliferation and strengthens the epidermis, thereby reducing signs of aging .
  • Acne Treatment : Clinical trials indicate that retinoids, including vitamin A acetate, are effective in treating various forms of acne by regulating cell differentiation and proliferation .

Cosmetic Industry

Overview
In cosmetics, vitamin A acetate is valued for its skin-rejuvenating properties.

Applications

  • Skin Care Products : It is commonly found in creams and serums aimed at reducing wrinkles and improving skin texture. The compound's ability to enhance collagen production has made it a staple ingredient in anti-aging formulations .
  • Quality Assurance : The separation of vitamin A acetate isomers is critical for ensuring the quality of cosmetic products. High-performance liquid chromatography (HPLC) techniques are employed to achieve this separation effectively .

Food Fortification

Overview
Vitamin A acetate is used to fortify foods, particularly in regions where vitamin A deficiency is prevalent.

Applications

  • Fortified Foods : Commonly added to dairy products, cereals, and oils to enhance nutritional value. The compound's stability allows it to withstand processing conditions without losing efficacy .
  • Regulatory Standards : Various health organizations have established guidelines for the safe levels of vitamin A acetate in fortified foods to prevent toxicity while ensuring adequate intake .

Comparison with Similar Compounds

Vitamin A Acetate vs. Vitamin A Palmitate

Vitamin A palmitate (retinyl palmitate) is another esterified form of vitamin A, differing in its fatty acid component (palmitic acid instead of acetic acid).

Property Vitamin A Acetate Vitamin A Palmitate
Chemical Formula C₂₂H₃₂O₂ C₃₆H₆₀O₂
CAS Number 79-81-2 / 127-47-9 79-81-2 (shared for isomers)
Molecular Weight 328.49 g/mol 524.86 g/mol
Solubility Insoluble in water; soluble in lipids Similar lipid solubility
Applications Food fortification, skincare Pharmaceuticals, infant formulas
Stability High oxidative stability Slightly less stable due to longer fatty chain
Safety No major safety concerns Potential phototoxicity in topical use (debated)

Key Differences :

  • Vitamin A palmitate’s larger molecular structure may reduce its bioavailability compared to the acetate form .
  • Both compounds are Generally Recognized as Safe (GRAS) for food use, but retinyl palmitate has raised concerns in photodamage studies under UV exposure .

Vitamin A Acetate vs. Vitamin E Acetate (Tocopherol Acetate)

Vitamin E acetate (α-tocopherol acetate) is an ester of vitamin E and acetic acid, primarily used as an antioxidant in cosmetics and controversially in vaping liquids.

Property Vitamin A Acetate Vitamin E Acetate
Chemical Formula C₂₂H₃₂O₂ C₃₁H₅₂O₃
Primary Role Provitamin A source Antioxidant, skin conditioner
Applications Food, supplements, skincare Skincare, vaping liquids (historically)
Safety Concerns None in regulated uses Linked to EVALI (e-cigarette/vaping-associated lung injury)
Biochemical Impact Supports vision and immunity Neutralizes free radicals

Key Differences :

  • EVALI Association: Vitamin E acetate was identified as a primary cause of EVALI due to its lipid accumulation in lungs when inhaled via THC-containing vaping products .
  • Regulatory Status : Vitamin E acetate is banned in vaping products in multiple jurisdictions, whereas vitamin A acetate remains approved for oral and topical use .

Vitamin A Acetate vs. Retinyl Propionate

Retinyl propionate, a less common ester, is used in cosmetics for its mildness and stability.

Property Vitamin A Acetate Retinyl Propionate
Ester Group Acetic acid Propionic acid
Molecular Weight 328.49 g/mol 342.50 g/mol
Skin Penetration Moderate Enhanced due to shorter chain
Applications Food, supplements Topical anti-aging products

Key Differences :

  • Retinyl propionate is favored in cosmetics for reduced irritation, while vitamin A acetate is more cost-effective for bulk food fortification .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula CAS Number Key Applications Major Safety Notes
Vitamin A Acetate C₂₂H₃₂O₂ 79-81-2 Food fortification No significant risks
Vitamin E Acetate C₃₁H₅₂O₃ 7695-91-2 Skincare, historical vaping EVALI risk
Vitamin A Palmitate C₃₆H₆₀O₂ 79-81-2 Pharmaceuticals Phototoxicity debated

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Vitamin A Acetate in biological matrices?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used due to its sensitivity for retinoids . For complex biological samples (e.g., plasma or tissue), isotope dilution mass spectrometry (ID-MS) enhances accuracy by correcting for matrix interference, as demonstrated in lipid analysis for similar compounds . Method validation should include parameters like limit of detection (LOD), recovery rates, and inter-day precision, adhering to guidelines from analytical chemistry authorities .

Q. How should stability studies for Vitamin A Acetate in pharmaceutical formulations be designed?

  • Methodological Answer : Accelerated stability testing under controlled conditions (e.g., 40°C/75% RH) over 6 months can predict shelf life. Include degradation markers (e.g., retinol oxidation products) and use orthogonal techniques like HPLC paired with mass spectrometry to track changes . Experimental controls must account for light sensitivity, a known instability factor for retinoids . Data should be analyzed using ANOVA to assess significance of degradation pathways .

Q. What are the standard laboratory protocols for synthesizing and purifying Vitamin A Acetate?

  • Methodological Answer : Synthesis typically involves esterification of retinol with acetic anhydride under inert atmosphere to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted precursors. Purity is verified using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Advanced Research Questions

Q. How can contradictions in pharmacokinetic data for Vitamin A Acetate across studies be systematically resolved?

  • Methodological Answer : Apply meta-analysis frameworks to harmonize variables like dosing regimens, subject demographics, and bioanalytical methods. Use subgroup analysis to isolate confounding factors (e.g., metabolic differences). Cochrane systematic review guidelines recommend risk-of-bias assessments (e.g., RoB 2 tool) to evaluate study quality and heterogeneity . Sensitivity analyses can test robustness of pooled results .

Q. What in vitro models are optimal for elucidating Vitamin A Acetate’s mechanism of action in cellular differentiation?

  • Methodological Answer : 3D organoid cultures or primary keratinocyte models mimic in vivo differentiation processes. Dose-response experiments should integrate RNA sequencing to identify retinoid-regulated pathways (e.g., RAR/RXR signaling). Use CRISPR-Cas9 knockouts of retinoid receptors to confirm specificity. Data interpretation requires normalization to housekeeping genes and validation via Western blot .

Q. How can systematic review methodologies address conflicting evidence on Vitamin A Acetate’s efficacy in dermatological applications?

  • Methodological Answer : Develop a PICOT framework (Population: patients with dermatological conditions; Intervention: topical Vitamin A Acetate; Comparison: placebo/alternate retinoids; Outcome: histopathological improvement; Time: 12-week trials) to structure inclusion criteria . PRISMA guidelines ensure transparent literature screening, while GRADE scoring evaluates evidence certainty . Contradictions are addressed through funnel plots to detect publication bias .

Methodological Considerations for Data Presentation

  • Tables : Include raw and processed data (e.g., HPLC peak areas, pharmacokinetic parameters) in APA-formatted tables with footnotes explaining normalization methods .
  • Figures : Use line graphs for stability profiles and forest plots for meta-analyses. Ensure color accessibility and label error bars as ±SEM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VitaminAacetate
Reactant of Route 2
Reactant of Route 2
VitaminAacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.